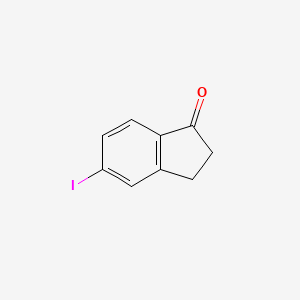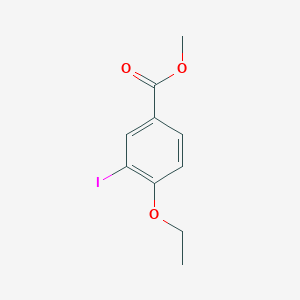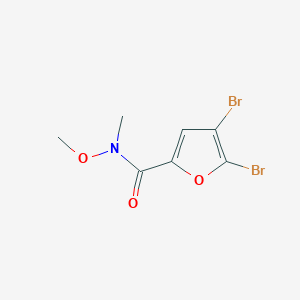
5-Yodo-2,3-dihidro-1H-inden-1-ona
Descripción general
Descripción
5-Iodo-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H7IO. It is a derivative of indanone, where an iodine atom is substituted at the 5th position of the indanone ring.
Aplicaciones Científicas De Investigación
5-Iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,3-dihydro-1H-inden-1-one typically involves the iodination of 2,3-dihydro-1H-inden-1-one. One common method is the reaction of 2,3-dihydro-1H-inden-1-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for 5-Iodo-2,3-dihydro-1H-inden-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form 5-iodo-1-indanone using oxidizing agents like chromium trioxide in acetic acid.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Oxidation: Chromium trioxide, acetic acid, and controlled temperatures (35-40°C).
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Major Products
Substitution: Various substituted indanones depending on the nucleophile used.
Oxidation: 5-Iodo-1-indanone.
Reduction: 5-Iodo-2,3-dihydro-1H-inden-1-ol.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2,3-dihydro-1H-inden-1-one largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in enhancing the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-one: The parent compound without the iodine substitution.
5-Chloro-2,3-dihydro-1H-inden-1-one: A similar compound with a chlorine atom instead of iodine.
5-Bromo-2,3-dihydro-1H-inden-1-one: A similar compound with a bromine atom instead of iodine.
Uniqueness
5-Iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to chlorine or bromine can lead to different chemical and biological properties, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
5-iodo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDWDHAAIWZKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661192 | |
| Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511533-38-3 | |
| Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1451333.png)
![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)




![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)
![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)


![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)



